Enantiomer-Dependent Odor Potency: (R)-(+)-Undecavertol vs (S)-(−)-Undecavertol
The two enantiomers of 4-methyl-3-decen-5-ol exhibit quantifiably different odor qualities and strengths. The (R)-(+)-enantiomer is the more potent form, while the (S)-enantiomer is the weaker [1]. This enantioselective differentiation is acknowledged in patent literature, which states that 'the different enantiomers of undecavertol have different odour strengths, the (S)-enantiomer being the weaker enantiomer, and therefore different enantiomers may be selected depending on the composition into which the undecavertol is to be incorporated' [2]. The enantiomeric purity directly impacts formulation efficiency—if the more potent (R)-enantiomer is employed, it can be used in a reduced amount, thus decreasing the total quantity of chemicals interacting with human beings [1].
| Evidence Dimension | Odor potency (enantiomer comparison) |
|---|---|
| Target Compound Data | (R)-(+)-Undecavertol: higher potency, better odor profile |
| Comparator Or Baseline | (S)-(−)-Undecavertol: weaker enantiomer |
| Quantified Difference | Qualitative and potency difference confirmed; (R)-(+) identified as most potent enantiomer |
| Conditions | Enantiomers prepared via lipase-mediated acetylation and enzymatic resolution; odor properties evaluated by sensory panel |
Why This Matters
Procurement of enantiomerically enriched (R)-Undecavertol enables reduced usage levels while maintaining olfactory impact, lowering formula cost and minimizing human chemical exposure per regulatory guidelines.
- [1] Brenna, E., et al. Bio-catalysed synthesis of optically active Undecavertol enantiomers. Tetrahedron: Asymmetry, 2005, 16(11), 1997-1999. View Source
- [2] US Patent Application 20210054417. Method to produce enantiomers of undecavertol. View Source
